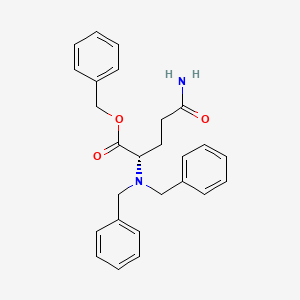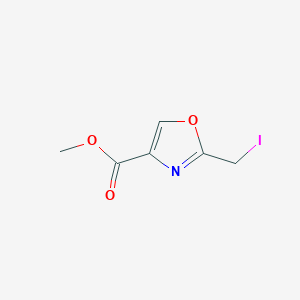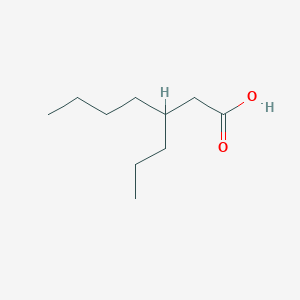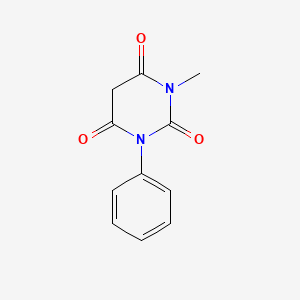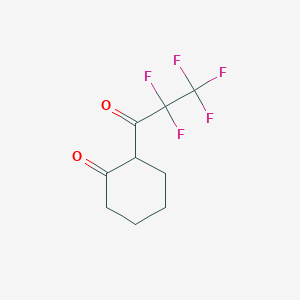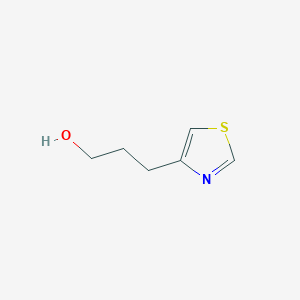
4-チアゾールプロパノール
概要
説明
Thiazole is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Thiazole compounds typically have a planar ring structure with delocalized π-electrons . The presence of sulfur and nitrogen in the ring allows for the formation of hydrogen bonds and contributes to the compound’s chemical reactivity .Chemical Reactions Analysis
The reactivity of thiazole compounds can be influenced by various factors, including the presence of substituents on the ring and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
Thiazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific thiazole derivatives can vary depending on their exact structure.科学的研究の応用
抗菌剤
4-チアゾールプロパノールを含むチアゾール誘導体は、抗菌剤としての可能性について広く研究されています。これらの化合物におけるコア構造としてのチアゾールの存在は、医療における増えつつある懸念である、細菌の耐性に対抗する能力に貢献しています。 チアゾール誘導体は、さまざまな微生物病原体に対して安全で効果的な、独自の作用機序を持つ新規薬剤を開発するために研究されています .
抗真菌作用
チアゾール誘導体の抗真菌特性は、真菌感染症の治療法の開発において重要です。 チアゾールの構造的多様性は、特定の真菌種を標的にできる化合物の作成を可能にし、抗真菌療法に的を絞ったアプローチを提供します .
抗原虫活性
チアゾール誘導体の研究では、原虫感染症の治療における可能性も明らかになっています。 これらの化合物は、さまざまな原虫病原体に対して有望な結果を示しており、これらの微生物が引き起こす病気に対処する上で有用であることを示しています .
抗腫瘍特性
チアゾール誘導体の抗腫瘍活性は、もう1つの重要な関心の分野です。これらの化合物は、さまざまな癌細胞株に対して活性を示すことが判明しており、新規抗癌剤の開発候補となっています。 チアゾール構造を改変する能力は、癌細胞に対する効力と特異性を高める機会を提供します .
農薬用途
農業部門では、チアゾール誘導体は農薬としての用途が検討されています。 生物活性は、作物を害虫や病気から保護するために活用でき、より安全で効果的な農業慣行につながる可能性があります .
産業用途
4-チアゾールプロパノールを含むチアゾール化合物は、産業プロセスにも用途があります。 それらは、化学反応において触媒、添加剤、または中間体として役立ち、さまざまな工業製品の合成に貢献します .
写真感光剤
チアゾール誘導体の独特の特性は、写真感光剤としての用途に適しています。 それらは、写真フィルムの感光度を向上させ、画像品質を高め、露光時間を短縮できます .
製薬開発
チアゾール誘導体は、製薬研究において顕著であり、さまざまな治療活性を有する新規薬剤の開発に使用されています。 チアゾール部分は、多くの薬剤における重要な特徴であり、その薬物動態および薬力学特性に影響を与えます .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that 4-Thiazolepropanol may interact with a variety of biological targets, depending on its specific chemical structure and the environment in which it is present.
Mode of Action
Thiazole derivatives have been shown to disrupt membrane integrity in some organisms, leading to inhibited growth . This suggests that 4-Thiazolepropanol may interact with its targets in a similar manner, causing changes in their function or structure that result in the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and neuroprotective effects . These activities suggest that 4-Thiazolepropanol may influence pathways related to oxidative stress, pain perception, inflammation, and neuronal function.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of 4-Thiazolepropanol may be influenced by factors such as its formulation and the presence of other substances that can enhance its solubility.
Result of Action
For instance, it may inhibit the growth of certain organisms by disrupting their membrane integrity . It may also exert antioxidant, analgesic, anti-inflammatory, and neuroprotective effects, suggesting that it may influence a variety of cellular processes and pathways .
Action Environment
The action, efficacy, and stability of 4-Thiazolepropanol are likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances in the environment can affect the solubility and stability of thiazole derivatives . Furthermore, the specific biological environment in which 4-Thiazolepropanol is present can influence its interactions with its targets and its overall biological activity.
実験室実験の利点と制限
One advantage of using 3-(1,3-Thiazol-4-yl)propan-1-ol in lab experiments is its relatively low cost and ease of synthesis. It has also been found to be stable under certain conditions and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(1,3-Thiazol-4-yl)propan-1-ol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to develop more potent analogs. In addition, its potential use as a building block for the synthesis of novel compounds with therapeutic potential should be explored. Finally, more studies are needed to investigate its safety and toxicity profiles.
Safety and Hazards
生化学分析
Biochemical Properties
4-Thiazolepropanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Thiazolepropanol is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate. Additionally, 4-Thiazolepropanol has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events .
Cellular Effects
4-Thiazolepropanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Thiazolepropanol can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Moreover, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Thiazolepropanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, 4-Thiazolepropanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the various biochemical and cellular effects of 4-Thiazolepropanol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolepropanol can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability can be influenced by environmental conditions such as temperature and pH, which can affect its degradation rate and, consequently, its biological activity . Long-term studies have shown that 4-Thiazolepropanol can have sustained effects on cellular function, including alterations in gene expression and metabolic activity that persist over extended periods . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 4-Thiazolepropanol vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or signaling pathways without causing significant toxicity . At higher doses, 4-Thiazolepropanol can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Thiazolepropanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . These metabolic interactions can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic pathways . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 4-Thiazolepropanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 4-Thiazolepropanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and biological activity.
Subcellular Localization
4-Thiazolepropanol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 4-Thiazolepropanol may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 4-Thiazolepropanol is essential for elucidating its mechanism of action and biological effects.
特性
IUPAC Name |
3-(1,3-thiazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBIOLVQMMMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563890 | |
| Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-67-8 | |
| Record name | 4-Thiazolepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)



![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)
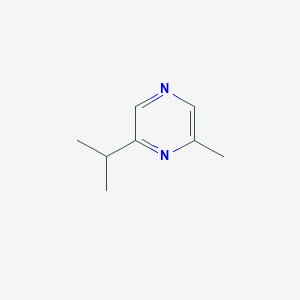
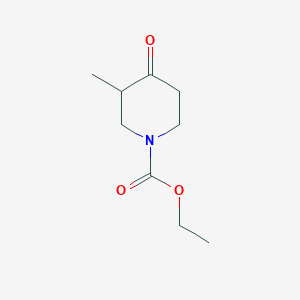
![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)

